molecular formula C11H14N2O4S B14843243 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide

4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide

Cat. No.: B14843243
M. Wt: 270.31 g/mol
InChI Key: HMZKFJVBPKJHTA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves several steps. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical databases and publications. general methods for synthesizing similar compounds often involve the following steps:

    Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.

    Cyclopropylation: The cyclopropoxy group is added via a cyclopropylation reaction, often using cyclopropyl halides under basic conditions.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules and pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. These targets and pathways are typically identified through detailed biochemical studies. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide include:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-3-sulfamoylbenzamide

InChI

InChI=1S/C11H14N2O4S/c1-13-11(14)7-2-5-9(17-8-3-4-8)10(6-7)18(12,15)16/h2,5-6,8H,3-4H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

HMZKFJVBPKJHTA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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